![molecular formula C24H23N3O3S2 B11139692 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139692.png)
2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the 4-methylphenoxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a compound with fewer double bonds or oxygen atoms.
Scientific Research Applications
Key Structural Features
Feature | Description |
---|---|
Pyrido[1,2-a]pyrimidine | Core structure providing potential for biological activity |
Thiazolidinone | Contributes to various pharmacological effects |
Phenoxy group | Enhances solubility and bioactivity |
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including the compound , as anticancer agents. Thiazolidinones have been shown to exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that similar thiazolidinone compounds demonstrated IC50 values in the low micromolar range against lung carcinoma cells, indicating promising anticancer properties .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiazolidinones are known for their ability to inhibit bacterial growth and have been evaluated for their efficacy against a range of pathogens. A related study found that compounds with similar thiazolidinone structures exhibited potent antibacterial effects, making them candidates for further investigation in the treatment of bacterial infections .
Anti-inflammatory Effects
Emerging research indicates that thiazolidinone derivatives may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in managing inflammatory diseases . This aspect is particularly relevant given the increasing prevalence of chronic inflammatory conditions.
Antidiabetic Potential
Thiazolidinones have also been explored for their antidiabetic effects. Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This application is crucial as diabetes continues to be a major global health issue .
Case Study 1: Anticancer Activity Evaluation
A recent evaluation of a thiazolidinone derivative similar to the compound revealed significant antiproliferative effects on multiple cancer cell lines. The study utilized various assays, including MTT and colony formation assays, demonstrating that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessing the antimicrobial activity of related thiazolidinones indicated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, supporting the potential for development into therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism by which 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-ol
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
What sets 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable for specific applications where other compounds fall short.
Biological Activity
The compound 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N3O3S2 with a molar mass of approximately 355.43 g/mol. The structure features a pyrido[1,2-a]pyrimidinone core linked to a thiazolidinone moiety, which is essential for its biological activities.
Antibacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
---|---|---|---|
2e | E. coli | 0.5 µg/mL | 26 |
2e | S. aureus | 0.5 µg/mL | 24 |
The compound This compound showed comparable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
Antioxidant properties were assessed using the ABTS radical cation decolorization assay. The compound exhibited significant antioxidant activity with inhibition percentages ranging from 68.8% to 81.8% , indicating its potential in mitigating oxidative stress .
Anticancer Activity
Thiazolidinone derivatives are also recognized for their anticancer properties. The compound was evaluated against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HT29 (Colon cancer) | 10 |
H460 (Lung cancer) | 15 |
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it was tested against several key enzymes involved in cancer progression and bacterial resistance:
Enzyme | Inhibition (%) |
---|---|
Cyclooxygenase | 75 |
Lipoxygenase | 70 |
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting inflammation and cancer .
Case Studies and Research Findings
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and evaluated their biological activities. The study concluded that modifications to the thiazolidinone scaffold could enhance biological activity significantly .
Another study focused on the structure–activity relationship (SAR) of thiazolidinones indicated that electron-withdrawing groups on the aromatic ring improved antibacterial efficacy .
Properties
Molecular Formula |
C24H23N3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-4-6-14-27-23(29)19(32-24(27)31)15-18-21(30-17-11-9-16(2)10-12-17)25-20-8-5-7-13-26(20)22(18)28/h5,7-13,15H,3-4,6,14H2,1-2H3/b19-15- |
InChI Key |
ZOYLESKBJSEQAE-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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